

# An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)-1H-pyrazole

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## Compound of Interest

**Compound Name:** 3,5-Bis(trifluoromethyl)-1H-pyrazole

**Cat. No.:** B088745

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## Abstract

This guide provides a comprehensive technical overview of **3,5-Bis(trifluoromethyl)-1H-pyrazole** (CAS No. 14704-41-7), a pivotal fluorinated heterocyclic compound. The presence of two trifluoromethyl ( $\text{CF}_3$ ) groups imparts unique physicochemical properties, including high thermal stability, increased lipophilicity, and significant electrophilicity, making it a highly sought-after building block in medicinal chemistry and materials science.<sup>[1][2]</sup> This document details its synthesis, spectroscopic characterization, chemical reactivity, and notable applications, with a focus on its role in the development of novel therapeutic agents. The content herein is structured to provide both foundational knowledge and field-proven insights for professionals engaged in chemical research and drug discovery.

## Introduction and Significance

**3,5-Bis(trifluoromethyl)-1H-pyrazole** is a five-membered aromatic heterocycle distinguished by the substitution of trifluoromethyl groups at positions 3 and 5. The IUPAC name for this compound is **3,5-bis(trifluoromethyl)-1H-pyrazole**.<sup>[3]</sup> The  $\text{CF}_3$  group is a bioisostere of a methyl group but possesses profoundly different electronic properties. Its strong electron-withdrawing nature significantly lowers the  $\text{pK}_a$  of the pyrazole N-H proton, enhancing its acidity and influencing its binding interactions with biological targets.<sup>[4]</sup>

The incorporation of trifluoromethyl moieties into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[\[2\]](#)[\[5\]](#) Consequently, the 3,5-bis(trifluoromethyl)pyrazole scaffold is a key component in a variety of biologically active molecules, including potent enzyme inhibitors and antimicrobial agents.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Figure 1: Chemical Structure of **3,5-Bis(trifluoromethyl)-1H-pyrazole**.

## Physicochemical and Spectroscopic Properties

The compound is typically a white to off-white solid at room temperature.[\[8\]](#) Its key properties are summarized below, providing essential data for experimental design and safety considerations.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	<b>14704-41-7</b>	<a href="#">[3]</a>
Molecular Formula	C <sub>5</sub> H <sub>2</sub> F <sub>6</sub> N <sub>2</sub>	<a href="#">[3]</a> <a href="#">[9]</a>
Molecular Weight	204.07 g/mol	<a href="#">[3]</a>
Melting Point	83-85 °C	<a href="#">[9]</a>
Boiling Point	147 °C	<a href="#">[8]</a> <a href="#">[9]</a>
pKa	~7.1	<a href="#">[8]</a>
Appearance	White to almost white powder/crystal	<a href="#">[8]</a>

| Solubility | Soluble in methanol and other common organic solvents [\[8\]](#) |

## Spectroscopic Characterization

Confirming the identity and purity of **3,5-Bis(trifluoromethyl)-1H-pyrazole** relies on standard spectroscopic techniques.

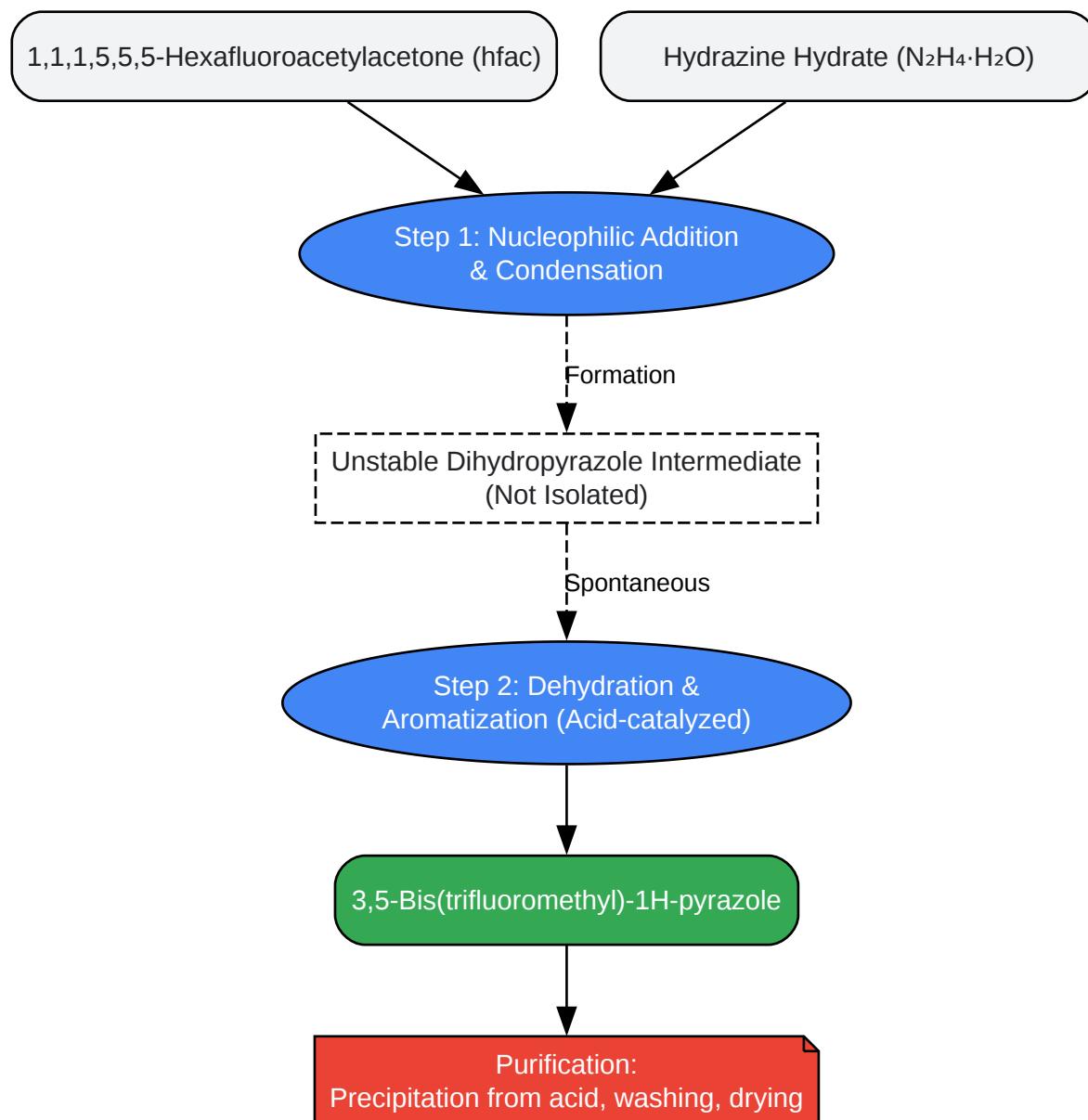
- $^1\text{H}$  NMR: The proton NMR spectrum is characteristically simple, showing a singlet for the C4-H proton and a broad singlet for the N1-H proton. In a DMSO-d6/CDCl3 mixture, the C4-H signal appears around  $\delta$  7.40 ppm, while the NH proton is a broad signal at approximately  $\delta$  5.70 ppm.[8]
- $^{13}\text{C}$  NMR: The carbon spectrum shows a signal for C4 at  $\sim$ 105.2 ppm. The C3/C5 carbons appear as a quartet around  $\delta$  138.1 ppm due to coupling with the fluorine atoms ( $^2\text{J}_{\text{C-F}} \approx 39$  Hz). The  $\text{CF}_3$  carbons appear as a quartet at  $\sim$ 120.5 ppm with a large one-bond C-F coupling constant ( $^1\text{J}_{\text{C-F}} \approx 267$  Hz).[8]
- $^{19}\text{F}$  NMR: The fluorine NMR spectrum displays a single sharp singlet at approximately  $\delta$  -62.5 ppm, confirming the chemical equivalence of the two  $\text{CF}_3$  groups.[8]
- Infrared (IR) Spectroscopy: Key vibrational bands include a broad N-H stretching peak around  $3160\text{ cm}^{-1}$  and strong C-F stretching absorptions typically found in the  $1150\text{-}1350\text{ cm}^{-1}$  region.[8]

## Synthesis and Purification

The most common and efficient laboratory-scale synthesis of **3,5-Bis(trifluoromethyl)-1H-pyrazole** involves the cyclocondensation of a  $\beta$ -diketone precursor with hydrazine.[1]

## Core Synthesis Pathway: $\beta$ -Diketone Cyclization

The standard precursor for this synthesis is 1,1,1,5,5,5-Hexafluoroacetylacetone (hfac). The reaction proceeds by treating hfac with hydrazine hydrate.



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Figure 2: General workflow for the synthesis of **3,5-Bis(trifluoromethyl)-1H-pyrazole**.

## Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[8]

### Materials:

- 1,1,1,5,5,5-Hexafluoroacetylacetone (hfac)

- Hydrazine monohydrate (64-65%)
- Concentrated Sulfuric Acid (98%)
- Ice
- Standard laboratory glassware, magnetic stirrer, and ice bath

#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 1,1,1,5,5,5-Hexafluoroacetylacetone and hydrazine monohydrate. Causality Note: The reaction is often performed without an additional solvent initially. It is exothermic and should be cooled in an ice bath to control the reaction rate and prevent side reactions.
- Condensation: Stir the mixture at room temperature, then gently heat to ~70 °C for several hours to drive the condensation to completion.
- Work-up and Isolation: Cool the resulting yellow, syrupy product to room temperature. Under vigorous stirring and cooling in an ice bath, slowly add concentrated sulfuric acid (98%). Causality Note: The strong acid protonates the pyrazole, but more importantly, it acts as a powerful dehydrating agent to facilitate the final aromatization step and helps precipitate the product.
- Precipitation: After stirring for 15-20 minutes in the acid, carefully pour the mixture onto a large amount of crushed ice. A solid precipitate will form.
- Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with ice-cold water to remove any residual acid. Dry the resulting colorless solid under vacuum. The yield for this procedure is typically high, often around 88%.<sup>[8]</sup>
- Validation: Confirm the product's identity and purity using the spectroscopic methods outlined in Section 2.1 and by melting point determination.

## Reactivity and Applications in Drug Development

The unique electronic profile of **3,5-bis(trifluoromethyl)-1H-pyrazole** governs its reactivity and makes it a privileged scaffold in medicinal chemistry.

## Chemical Reactivity

- Acidity and N-Functionalization: The electron-withdrawing  $\text{CF}_3$  groups make the N-H proton significantly acidic ( $\text{pK}_a \approx 7.1$ ), facilitating deprotonation with mild bases.<sup>[8]</sup> The resulting pyrazolate anion is a potent nucleophile, readily undergoing alkylation, arylation, or acylation to generate diverse N-substituted derivatives.
- Coordination Chemistry: The pyrazolate anion is an excellent ligand for a wide range of metal ions, forming stable coordination complexes. This property is exploited in the development of catalysts and materials science.
- Electrophilic Substitution: The pyrazole ring is electron-deficient, making electrophilic substitution at the C4 position challenging. However, functionalization at C4 (e.g., halogenation, nitration) can be achieved under specific, often harsh, conditions to produce valuable derivatives like 4-Iodo-3,5-bis-(trifluoromethyl)-1H-pyrazole.<sup>[1][10]</sup>

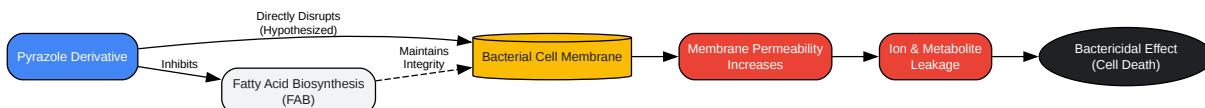
## Applications in Medicinal Chemistry

The pyrazole core is a structural motif in numerous approved drugs, including the anti-inflammatory celecoxib and the anti-obesity drug rimonabant.<sup>[5][7]</sup> The 3,5-bis(trifluoromethyl)pyrazole moiety, in particular, has been instrumental in developing novel therapeutic candidates.

**Case Study: Potent Antibacterial Agents** Recent research has highlighted the synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives as a promising new class of antibiotics.<sup>[5][6]</sup> These compounds have demonstrated potent growth-inhibitory activity against drug-resistant Gram-positive bacteria, including Methicillin-resistant *Staphylococcus aureus* (MRSA) and Vancomycin-resistant Enterococci (VRE).<sup>[5][6][7][11]</sup>

- Mechanism of Action: While the precise mechanism can vary with the overall structure, some derivatives are believed to act as cell membrane-disrupting agents, potentially by inhibiting fatty acid biosynthesis.<sup>[11]</sup> This disruption leads to a loss of membrane integrity and subsequent bacterial cell death (bactericidal action).
- Therapeutic Potential: Several lead compounds from these studies have shown minimum inhibitory concentrations (MIC) as low as 0.25  $\mu\text{g}/\text{mL}$  and are effective at eradicating

bacterial biofilms and killing persistent bacterial cells, which are notoriously difficult to treat with conventional antibiotics.[6][7]



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Figure 3: Hypothesized mechanism of action for certain antibacterial pyrazole derivatives.

## Safety and Handling

**3,5-Bis(trifluoromethyl)-1H-pyrazole** is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10]

- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- First Aid:
  - Skin Contact: Wash off immediately with plenty of soap and water.[10]
  - Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[10]
  - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[10]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][12]

## Conclusion and Future Outlook

**3,5-Bis(trifluoromethyl)-1H-pyrazole** is more than a simple chemical intermediate; it is a powerful building block that enables significant advances in medicinal chemistry and materials

science. Its unique electronic properties, conferred by the two  $\text{CF}_3$  groups, provide a reliable strategy for enhancing the biological activity and metabolic stability of parent molecules. The straightforward and high-yielding synthesis makes it readily accessible for research and development. Future research will likely continue to exploit this scaffold to tackle pressing therapeutic challenges, particularly in the development of new antibiotics to combat antimicrobial resistance, as well as in creating novel agrochemicals and advanced functional materials.

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